molecular formula C6H9N3O3 B1631152 Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B1631152
M. Wt: 171.15 g/mol
InChI Key: HBZZNVISYFXCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate is a useful research compound. Its molecular formula is C6H9N3O3 and its molecular weight is 171.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate

InChI

InChI=1S/C6H9N3O3/c1-2-11-6(10)5-9-8-4(3-7)12-5/h2-3,7H2,1H3

InChI Key

HBZZNVISYFXCIS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN=C(O1)CN

Canonical SMILES

CCOC(=O)C1=NN=C(O1)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In an alternative procedure, compound 8 (33.3 g, 0.12 mol) is added portionwise to a 0° C. commercially available solution of hydrogen chloride in 1,4-dioxan (Aldrich, 4 M, 750 ml.) Compound 8 slowly dissolves to afford a clear yellow solution. After stirring for approximately 30 minutes, the reaction mixture turns cloudy. The starting material is consumed in about two hours, as determined by TLC on silica using methylene chloride:ethyl acetate (9:1) as the eluent. The reaction mixture is filtered and a colorless solid product is obtained. The solid is washed exhaustively with ether (1L) to afford 19.2 g (76%) of compound 9.
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33.3 g
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750 mL
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Yield
76%

Synthesis routes and methods II

Procedure details

Crude, unpurified compound 8 (5 g) is added portionwise to a 0° C. commercially available solution of hydrogen chloride in 1,4-dioxan (Aldrich, 4 M, 35 ml.) Compound 8a slowly dissolves to afford a clear yellow solution. After stirring for approximately 12 hours, the reaction mixture turns cloudy. TLC on silica using methylene chloride:ethyl acetate (9:1) as the eluent shows the starting material has been consumed. The reaction mixture is filtered and a white solid is obtained. The solid is washed exhaustively with ether (50 mL) to afford 266 mg of compound 9.
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5 g
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[Compound]
Name
Compound 8a
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35 mL
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methylene chloride ethyl acetate
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